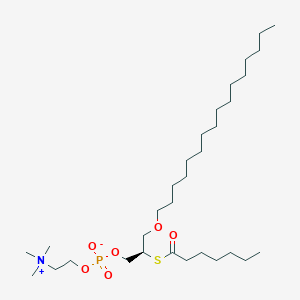
cis-4,10,13,16-Docosatetraenoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4,10,13,16-Docosatetraenoic Acid: is a long-chain polyunsaturated fatty acid with the molecular formula C22H36O2. It is a minor component of rat testis lipids and is known for its multiple double bonds located at the 4th, 10th, 13th, and 16th positions in the carbon chain . This compound is of interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4,10,13,16-Docosatetraenoic Acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method includes the use of gas chromatography-mass spectrometry to identify the location of double bonds in the fatty acids derived from fish oil and rat testis lipids .
Industrial Production Methods: Industrial production of this compound is less common due to its specific biological origin. it can be extracted and purified from natural sources such as rat testis lipids using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: cis-4,10,13,16-Docosatetraenoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated fatty acid.
Substitution: This reaction can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or peroxides under controlled conditions.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents or other electrophiles can be used under specific conditions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidative derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated or otherwise substituted fatty acids.
Scientific Research Applications
cis-4,10,13,16-Docosatetraenoic Acid has several scientific research applications:
Biology: Studied for its role in the lipid composition of rat testis and its potential biological activities.
Medicine: Investigated for its effects on cellular pathways and potential therapeutic applications.
Industry: Utilized in the production of specialized lipid formulations and as a research tool in lipidomics.
Mechanism of Action
The precise mechanism of action of cis-4,10,13,16-Docosatetraenoic Acid is not fully understood. it is known to modulate various cellular pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell growth and survival . These pathways are critical for understanding the compound’s potential therapeutic effects and biological activities.
Comparison with Similar Compounds
Adrenic Acid (cis-7,10,13,16-Docosatetraenoic Acid): Another long-chain polyunsaturated fatty acid with similar double bond positions but different biological roles.
Arachidonic Acid: A polyunsaturated fatty acid involved in inflammatory responses and cellular signaling.
Eicosapentaenoic Acid: A long-chain polyunsaturated fatty acid with anti-inflammatory properties.
Uniqueness: cis-4,10,13,16-Docosatetraenoic Acid is unique due to its specific double bond configuration and its presence as a minor component in rat testis lipids. Its distinct structure and biological origin make it a valuable compound for research in lipidomics and related fields .
Properties
Molecular Formula |
C22H36O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,19-18- |
InChI Key |
DFNQVYRKLOONGO-NCCUQKBMSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCC/C=C\CCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)

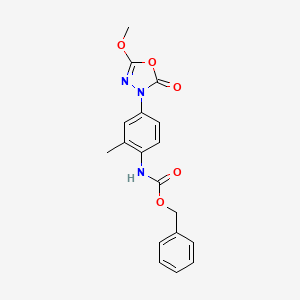
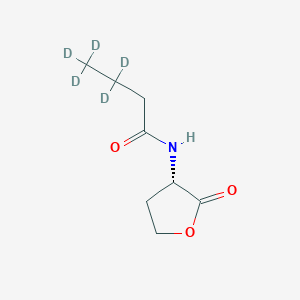
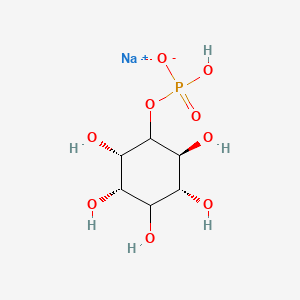
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
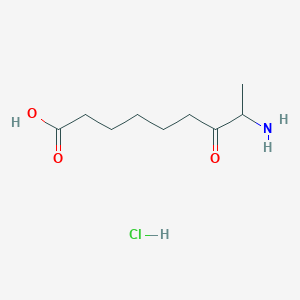

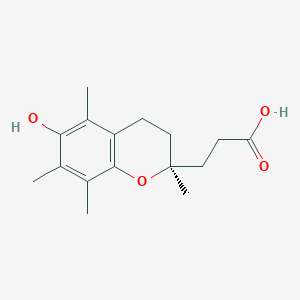
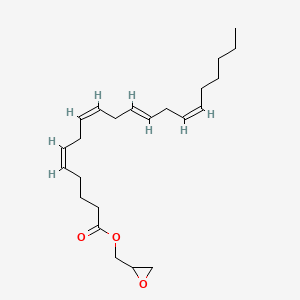

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
